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Introduction
The chamigrene sesquiterpenoids, a fascinating class of natural products characterized by a

unique spiro[5.5]undecane carbon skeleton, have captivated the attention of chemists and

pharmacologists for over half a century. First identified in 1967, this diverse family of

compounds, particularly its halogenated derivatives isolated from marine sources, has

demonstrated a broad spectrum of promising biological activities. This technical guide provides

a comprehensive historical perspective on chamigrene research, detailing the discovery of key

members of the family, the evolution of synthetic strategies, and the elucidation of their

biological significance. Quantitative data are presented in structured tables for comparative

analysis, and detailed experimental protocols for pivotal syntheses are provided. Furthermore,

key pathways and workflows are visualized through diagrams to facilitate a deeper

understanding of the intricate chemistry and biology of these molecules.

Historical Timeline of Key Discoveries
The journey of chamigrene research began in the late 1960s and has since unfolded through

decades of exploration of both terrestrial and, most notably, marine ecosystems.

1967: The story of chamigrenes begins with the isolation and structure elucidation of β-

chamigrene from the essential oil of the leaves of Chamaecyparis taiwanensis Masam. This
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discovery marked the identification of the foundational spiro[5.5]undecane framework that

defines this class of sesquiterpenes.[1]

Late 1960s - Present: A significant turning point in chamigrene research was the exploration

of marine organisms, particularly red algae of the genus Laurencia.[2] This led to the

discovery of a vast array of halogenated chamigrenes, featuring bromine and chlorine atoms,

which are not commonly found in their terrestrial counterparts.[1] These halogenated

derivatives have since become the primary focus of research due to their pronounced

biological activities.

1987: Dactylone and aplydactone are isolated from the sea hare Aplysia dactylomela. The

structure of aplydactone, however, was not fully determined until 2001 with the aid of X-ray

crystallography.

2000s: The advent of advanced spectroscopic techniques, particularly 2D Nuclear Magnetic

Resonance (NMR) and mass spectrometry, revolutionized the structure elucidation of

complex chamigrenes, enabling the characterization of novel and intricate molecular

architectures.

2005: The first enantioselective total synthesis of a halogenated chamigrene, (+)-elatol, was

achieved by Stoltz and Grubbs. This landmark synthesis provided a crucial route to access

these molecules in the laboratory for further biological investigation.

Biological Activities of Chamigrene Derivatives
A significant driver of the continued interest in chamigrenes is their diverse and potent

biological activities. The halogenated derivatives, in particular, have exhibited promising

cytotoxic, antibacterial, and antifungal properties.

Cytotoxicity Data
The cytotoxic effects of various halogenated chamigrenes have been evaluated against a

range of cancer cell lines. The data, presented as IC50 values (the concentration required to

inhibit the growth of 50% of cells), are summarized in the table below.
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Compound Cell Line IC50 (µg/mL) Reference

Compound 1 HeLa ≤ 5.0 [3]

MCF-7 ≤ 5.0 [3]

P-388 ≤ 5.0 [3]

Compound 2 HeLa ≤ 5.0 [3]

MCF-7 ≤ 5.0 [3]

P-388 ≤ 5.0 [3]

Compound 3 HeLa ≤ 5.0 [3]

MCF-7 ≤ 5.0 [3]

P-388 ≤ 5.0 [3]

Compound 4 HeLa ≤ 5.0 [3]

MCF-7 ≤ 5.0 [3]

P-388 ≤ 5.0 [3]

Compound 5 HeLa ≤ 5.0 [3]

MCF-7 ≤ 5.0 [3]

P-388 ≤ 5.0 [3]

Compound 6 HeLa ≤ 5.0 [3]

MCF-7 ≤ 5.0 [3]

P-388 ≤ 5.0 [3]

Compound 7 HeLa ≤ 5.0 [3]

MCF-7 ≤ 5.0 [3]

P-388 [3]

Compound 8 HeLa ≤ 5.0 [3]

MCF-7 ≤ 5.0 [3]
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P-388 ≤ 5.0 [3]

Compound 9 HeLa ≤ 5.0 [3]

MCF-7 ≤ 5.0 [3]

P-388 ≤ 5.0 [3]

Antimicrobial Activity
Several chamigrene derivatives have demonstrated significant activity against pathogenic

bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a

substance that prevents visible growth of a microorganism, is a key metric for this activity.
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Compound/Extract Microorganism MIC (µg/mL) Reference

Sesquiterpenoid Mix 1
Staphylococcus

aureus
13.6 [4]

Candida albicans

SC5314
32 [4]

Microsporum

gypseum
8 [4]

Sesquiterpenoid Mix 2
Staphylococcus

aureus
15.4 [4]

Microsporum

gypseum
8 [4]

Compound 33 Escherichia coli 125 [4]

Pseudomonas

aeruginosa
46.88 [4]

Enterobacter faecalis 125 [4]

Staphylococcus

aureus
62.5 [4]

Compound 34 Escherichia coli 125 [4]

Pseudomonas

aeruginosa
46.88 [4]

Enterobacter faecalis 125 [4]

Staphylococcus

aureus
62.5 [4]

Compound 47 Candida albicans 32-256 [4]

Pyricularia oryzae 32-256 [4]

Hormodendrum

compactum
32-256 [4]

Aspergillus niger 256 [4]
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Compound 48 Candida albicans 32-256 [4]

Pyricularia oryzae 32-256 [4]

Hormodendrum

compactum
32-256 [4]

Aspergillus niger 64 [4]

Compound 49 Candida albicans 32-256 [4]

Pyricularia oryzae 32-256 [4]

Hormodendrum

compactum
32-256 [4]

Aspergillus niger 256 [4]

Compound 50 Candida albicans 32-256 [4]

Pyricularia oryzae 32-256 [4]

Hormodendrum

compactum
32-256 [4]

Aspergillus niger 256 [4]

Compound 51 Candida albicans 32-256 [4]

Pyricularia oryzae 32-256 [4]

Hormodendrum

compactum
32-256 [4]

Key Experimental Protocols
The complex structures of chamigrenes have presented significant challenges to synthetic

chemists. Over the years, several elegant and efficient synthetic routes have been developed.

Synthesis of Racemic β-Chamigrene[6]
This synthesis provides a concise route to the parent hydrocarbon, β-chamigrene.
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Step 1: Preparation of 3,3-Dimethyl-2-methylenecyclohexanone This intermediate is prepared

from the corresponding keto-ester via reduction, tosylation, and subsequent oxidation and

elimination steps.

Step 2: Diels-Alder Reaction A solution of 3,3-dimethyl-2-methylenecyclohexanone and

isoprene in dichloromethane is cooled to -10 °C. A 25% solution of dimethylaluminum chloride

in hexane is added, and the reaction is stirred for 4 hours at room temperature to yield the spiro

ketone, 5,5,9-trimethylspiro[5.5]undec-8-en-1-one.[5]

Step 3: Olefination The spiro ketone is converted to β-chamigrene via a Wittig olefination

reaction. However, an improved yield of 56% was obtained using a modified protocol with

CH₂Cl₂ as the methylene donor, promoted by Mg/TiCl₄/THF with sonication.[5]

Enantioselective Total Synthesis of (+)-Elatol[2]
This landmark synthesis features a palladium-catalyzed asymmetric decarboxylative allylation

to establish the key quaternary stereocenter.

Step 1: Preparation of the Allylic Enol Carbonate Precursor The synthesis commences with

commercially available dimedone, which is converted to the isobutyl vinylogous ester. A

subsequent Michael addition with methyl vinyl ketone followed by a Wittig olefination and

enolate trapping with 2-chloroallyl chloroformate furnishes the key allylic enol carbonate

precursor.[1]

Step 2: Enantioselective Decarboxylative Allylation The allylic enol carbonate is treated with a

palladium catalyst, Pd(dmdba)₂, and a chiral phosphinooxazoline (PHOX) ligand in benzene.

This crucial step proceeds with high enantioselectivity to form the desired spirocyclic diene.[1]

Step 3: Ring-Closing Metathesis and Final Steps The spirocyclic diene undergoes ring-closing

metathesis (RCM) using a Grubbs catalyst to construct the spiro[5.5]undecane core.

Subsequent functional group manipulations lead to the final product, (+)-elatol.[1]

Biosynthesis of the Chamigrene Skeleton
The biosynthesis of chamigrenes, like all sesquiterpenes, originates from farnesyl

pyrophosphate (FPP). The key transformation is the cyclization of the linear FPP molecule,

catalyzed by a sesquiterpene synthase.
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The proposed biosynthetic pathway involves a series of carbocation intermediates and

rearrangements, initiated by the loss of the pyrophosphate group from FPP to form a farnesyl

cation. This is followed by a series of cyclization and rearrangement steps to generate the

characteristic spiro[5.5]undecane skeleton of the chamigrenes.

Farnesyl Pyrophosphate (FPP) Farnesyl Cation-OPP (R)-α-Bisabolyl Cation1,6-cyclization Chamigryl Cation1,6-cyclization Spiro[5.5]undecyl CationRearrangement

α-ChamigreneDeprotonation

β-ChamigreneDeprotonation

Click to download full resolution via product page

Caption: Proposed biosynthetic pathway of α- and β-chamigrene from FPP.

Experimental and Synthetic Workflows
The isolation and synthesis of chamigrenes involve multi-step processes that require careful

execution and purification.

General Workflow for Isolation and Characterization
The isolation of chamigrenes from their natural sources, typically marine algae, follows a

general workflow involving extraction, fractionation, and purification, followed by structure

elucidation using modern spectroscopic techniques.
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Marine Algae (e.g., Laurencia)

Solvent Extraction
(e.g., CH2Cl2/MeOH)

Crude Extract

Chromatographic Fractionation
(e.g., Silica Gel Column)

Fractions

Purification
(e.g., HPLC)

Isolated Chamigrene

Structure Elucidation

1D & 2D NMR Mass Spectrometry X-ray Crystallography

Click to download full resolution via product page

Caption: General workflow for the isolation and characterization of chamigrenes.
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Synthetic Workflow for Enantioselective Synthesis of α-
Chamigrene
The enantioselective synthesis of α-chamigrene showcases a powerful strategy for

constructing the challenging spirocyclic core.

Allylic Enol
Carbonate Precursor

Pd-catalyzed
Enantioselective

Decarboxylative Allylation
Spirocyclic Diene Ring-Closing

Metathesis (RCM)
Spiro[5.5]undecane

Core α-Chamigrene

Click to download full resolution via product page

Caption: Key steps in the enantioselective synthesis of α-chamigrene.

Conclusion and Future Outlook
From the initial discovery of β-chamigrene to the synthesis of complex halogenated derivatives,

the field of chamigrene research has made remarkable progress. The diverse biological

activities exhibited by these molecules, particularly their potent cytotoxic and antimicrobial

properties, underscore their potential as leads for the development of new therapeutic agents.

Future research will likely focus on the discovery of novel chamigrenes from unexplored

ecological niches, the development of more efficient and scalable synthetic methodologies, and

a deeper investigation into their mechanisms of action to unlock their full therapeutic potential.

The historical journey of chamigrene research serves as a testament to the power of natural

product chemistry in driving innovation in medicine and biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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